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Compound of Interest

Compound Name: BW1370U87

Cat. No.: B1668149

An initial review of available scientific literature and public databases reveals a significant
disparity in the information available for BW1370U87 when compared to the well-documented
B-carboline alkaloids, harmine and harmaline. At present, "BW1370U87" does not correspond
to a readily identifiable chemical entity in the public domain. The prefix "BW" may suggest a
historical association with the pharmaceutical company Burroughs Wellcome (later part of
GlaxoSmithKline), potentially indicating an internal development code for a compound that was
not advanced or publicly disclosed. Consequently, a direct comparative study as requested is
not feasible due to the absence of data on BW1370U87.

This guide will proceed by providing a comprehensive overview of the known properties of
harmine and harmaline, which may serve as a valuable reference for researchers interested in
the pharmacological activities of B-carboline alkaloids. The information presented is intended to
be a foundational resource, and should future information on BW1370U87 become available,
this document can be updated to include a comparative analysis.

Harmine and Harmaline: A Profile of Two
Structurally Related Alkaloids

Harmine and harmaline are naturally occurring -carboline alkaloids found in various plants,
most notably Peganum harmala (Syrian rue) and the Ayahuasca vine Banisteriopsis caapi.[1]
They share a common tricyclic chemical structure but differ in the saturation of one of the rings.
This seemingly minor structural difference leads to variations in their pharmacological profiles.
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Mechanism of Action

The primary and most well-characterized mechanism of action for both harmine and harmaline
is the reversible inhibition of monoamine oxidase A (MAO-A).[1][2][3] MAO-A is a key enzyme
responsible for the degradation of monoamine neurotransmitters such as serotonin,
norepinephrine, and dopamine in the brain.[4] By inhibiting MAO-A, harmine and harmaline
increase the synaptic availability of these neurotransmitters, which is believed to underpin their
psychoactive and antidepressant effects.[1][5]

Comparative Pharmacokinetics

While both are orally active, studies in animals have indicated differences in their
pharmacokinetic properties. Generally, harmaline exhibits higher oral bioavailability compared
to harmine.[6][7] For instance, in rats and dogs, the oral bioavailability of harmaline was found
to be significantly higher than that of harmine.[7] Furthermore, harmine appears to be less
stable and more readily metabolized in human liver microsomes compared to harmaline.[6][7]

Table 1: Comparative Pharmacokinetic Parameters of Harmine and Harmaline

Parameter Harmine Harmaline Source

Higher than harmine
(e.g., ~25-63% in rats [61[7]
and dogs)

Oral Bioavailability (F-  Low (e.g., ~3-5% in

value) rats)

Metabolic Stability
Less stable (T1/2 ~99 More stable (T1/2

(Human Liver ] ] [7]
) min) ~147 min)

Microsomes)

Intrinsic Clearance Higher (~2.8 Lower (~1.88 7]

(CLint) mL/min/mg) mL/min/mg)

Diverse Biological Activities and Signaling Pathways

Beyond their MAO-A inhibitory effects, both harmine and harmaline have been shown to
interact with a multitude of cellular targets and signaling pathways, leading to a wide range of
biological activities.
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Vasorelaxant Effects: Both alkaloids induce dose-dependent relaxation of aortic tissues.[8]
Harmine and harmaline can act as blockers of L-type voltage-dependent Ca2+ channels and
as inhibitors of phosphodiesterase.[8] However, the vasorelaxant effect of harmaline, but not
harmine, appears to be related to its action on the prostacyclin pathway and the release of
nitric oxide (NO) from endothelial cells.[8] A comparative study on their vasorelaxant effects
showed the rank order of potency to be harmine > harmaline > harmalol.
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Anticancer and Apoptotic Effects: Harmine has been shown to induce cell cycle arrest and
apoptosis in various cancer cell lines. For example, in SW620 colorectal carcinoma cells,
harmine was found to inhibit the Akt and ERK signaling pathways, leading to mitochondrial-
mediated apoptosis. It has also demonstrated cytotoxic effects on leukemic cell lines.[1]
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Anti-inflammatory Activity: Harmine has demonstrated anti-inflammatory properties by inhibiting

the NF-kB signaling pathway. It has been shown to reduce the production of pro-inflammatory
cytokines such as TNF-a, IL-1f3, and IL-6.

Neuroprotective and Neurotrophic Effects: In human brain organoids, harmine has been found
to upregulate proteins related to the synaptic vesicle cycle and the neurotrophin signaling
pathway. It also increases the levels of Akt and phosphorylated CREB, suggesting a role in
promoting neuronal survival and plasticity.
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Other Pharmacological Activities: Both harmine and harmaline have been shown to inhibit the
TCDD-mediated induction of Cyplal, an enzyme involved in the metabolic activation of
carcinogens. They also exhibit affinity for serotonin 5-HT2A receptors, which may contribute to
their psychoactive effects.[2]

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of scientific
findings. Below are generalized methodologies for key experiments cited in the literature on
harmine and harmaline.

Monoamine Oxidase (MAO) Inhibition Assay

A common method to determine the MAO inhibitory activity of compounds is a fluorometric
assay.

Objective: To quantify the inhibitory effect of harmine and harmaline on MAO-A and MAO-B
activity.

General Procedure:

Enzyme Source: Recombinant human MAO-A and MAO-B enzymes.

e Substrate: A non-fluorescent substrate that is converted into a fluorescent product by MAO
activity (e.g., kynuramine or a commercial proprietary substrate).

« Inhibitors: Harmine, harmaline, and known selective inhibitors (e.g., clorgyline for MAO-A,
selegiline for MAO-B) as positive controls.

» Assay Buffer: Typically, a phosphate buffer at a physiological pH (e.g., pH 7.4).

e Procedure: a. Pre-incubate the MAO enzyme with varying concentrations of the test
compounds (harmine, harmaline) or control inhibitors for a defined period (e.g., 15-30
minutes) at 37°C. b. Initiate the enzymatic reaction by adding the substrate. c. Incubate for a
specific time (e.g., 30-60 minutes) at 37°C. d. Stop the reaction (e.g., by adding a stop
solution). e. Measure the fluorescence of the product using a microplate reader at the
appropriate excitation and emission wavelengths.
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» Data Analysis: Calculate the percentage of inhibition for each concentration of the test
compound and determine the IC50 value (the concentration of inhibitor that causes 50%
inhibition of enzyme activity).
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Vasorelaxation Studies in Isolated Aortic Rings

This ex vivo method is used to assess the direct effects of compounds on blood vessel tone.[8]

Objective: To determine the vasorelaxant effects of harmine and harmaline on pre-contracted
isolated rat aortic rings.

General Procedure:

o Tissue Preparation: a. Euthanize a rat and carefully dissect the thoracic aorta. b. Clean the
aorta of adhering connective and adipose tissue and cut it into rings (e.g., 2-3 mm in length).
c. Mount the aortic rings in an organ bath containing a physiological salt solution (e.g.,
Krebs-Henseleit solution), maintained at 37°C and bubbled with 95% O2 and 5% CO2. d. In
some rings, the endothelium may be mechanically removed to study endothelium-dependent
effects.

» Contraction: Pre-contract the aortic rings with a vasoconstrictor agent such as
norepinephrine (noradrenaline) or potassium chloride (KCI).[8]

e Treatment: Once a stable contraction is achieved, cumulatively add increasing
concentrations of harmine or harmaline to the organ bath.

e Measurement: Record the changes in isometric tension using a force transducer.

o Data Analysis: Express the relaxation as a percentage of the pre-contraction induced by the
vasoconstrictor. Calculate the EC50 value (the concentration of the compound that produces
50% of the maximal relaxation).

Conclusion

While a direct comparative analysis with the currently unidentified compound BW1370U87 is
not possible, this guide provides a detailed overview of the known pharmacological and
biochemical properties of harmine and harmaline. These (3-carboline alkaloids are potent,
reversible MAO-A inhibitors with a wide array of effects on various signaling pathways,
including those involved in vasorelaxation, cancer cell apoptosis, inflammation, and
neuroprotection. The provided data tables, signaling pathway diagrams, and experimental
workflows offer a valuable resource for researchers in the fields of pharmacology, drug
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discovery, and neuroscience. Further research is warranted to fully elucidate the therapeutic
potential of these and related compounds. Should information regarding BW1370U87 become
publicly available, a comprehensive comparative guide can be developed.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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